molecular formula C39H69O8P B1242396 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate

1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate

Cat. No.: B1242396
M. Wt: 696.9 g/mol
InChI Key: SPYWWYSOADUXOQ-YABMZCMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as PA(16:0/20:4) or phosphatidic acid(16:0/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA;  which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z));  which is mediated by the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/18:1(9Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, and cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/16:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/16:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:3(5Z, 8Z, 11Z)) pathway.
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl) respectively. It is a conjugate acid of a this compound(2-).

Properties

Molecular Formula

C39H69O8P

Molecular Weight

696.9 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C39H69O8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)44)35-45-38(40)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,37H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3,(H2,42,43,44)/b13-11-,18-17-,22-20-,28-26-/t37-/m1/s1

InChI Key

SPYWWYSOADUXOQ-YABMZCMSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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